トリクラムド

概要

説明

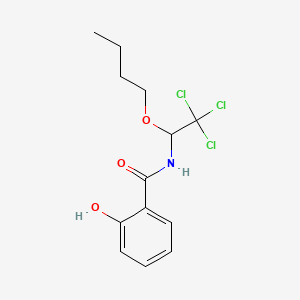

Trichlamide, also known as N-(1-butoxy-2,2,2-trichloroethyl)-2-hydroxybenzamide, is a chemical compound with the molecular formula C13H16Cl3NO3 and a molecular weight of 340.63 g/mol . It is primarily recognized for its applications in the field of fungicides and is known by several other names, including WL 105305 and NK 483 .

科学的研究の応用

Trichlamide has a wide range of applications in scientific research, including:

作用機序

Target of Action

Trichlamide is primarily used for the control of various fungal diseases in vegetables and ornamentals . .

Mode of Action

Trichlamide’s mode of action involves the inhibition of microsomal lipid peroxidation . This non-systemic action suggests that Trichlamide interferes with the normal metabolic processes of the target organisms, leading to their eventual death or inhibition.

Result of Action

The primary result of Trichlamide’s action is the control of various fungal diseases in vegetables and ornamentals . By inhibiting microsomal lipid peroxidation, Trichlamide disrupts the normal metabolic processes of the target fungi, leading to their death or growth inhibition.

準備方法

Synthetic Routes and Reaction Conditions: Trichlamide can be synthesized through a multi-step process involving the reaction of 2-hydroxybenzamide with 1-butoxy-2,2,2-trichloroethane under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. The reaction is carried out at a temperature range of 50-70°C for several hours to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of trichlamide involves large-scale reactors where the reactants are mixed and heated under precise conditions. The process is optimized to maximize yield and purity, often involving purification steps such as recrystallization or chromatography to remove impurities .

化学反応の分析

Types of Reactions: Trichlamide undergoes various chemical reactions, including:

Oxidation: Trichlamide can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction of trichlamide can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Amines.

Substitution: Hydroxybenzamides or substituted amides.

類似化合物との比較

- N-(1-butoxy-2,2,2-trichloroethyl)-2-hydroxybenzamide (NK 483)

- N-(1-butoxy-2,2,2-trichloroethyl)salicylamide (WL 105305)

Comparison: Trichlamide is unique in its structural configuration, particularly the presence of the trichloroethyl group, which imparts distinct chemical properties and biological activity. Compared to similar compounds, trichlamide exhibits higher efficacy as a fungicide due to its enhanced ability to disrupt fungal cell membranes .

生物活性

Trichlamide, a compound with the molecular formula C13H16Cl3NO3 and CAS number 70193-21-4, is primarily recognized for its fungicidal properties . This article provides an in-depth exploration of Trichlamide's biological activity, including its mechanisms of action, efficacy against various fungal pathogens, environmental impact, and comparisons with similar compounds.

Trichlamide functions as a broad-spectrum fungicide by inhibiting the growth of various fungal pathogens. Its primary mechanism involves the disruption of ergosterol synthesis, which is crucial for maintaining the integrity of fungal cell membranes. By inhibiting ergosterol production, Trichlamide compromises the fungal cell wall, leading to cell death and preventing the spread of infections in agricultural settings .

Efficacy Against Fungal Pathogens

Research has demonstrated that Trichlamide is effective against numerous fungal species that cause significant crop losses. Below is a summary of its efficacy against selected pathogens:

| Fungal Pathogen | Efficacy | Mechanism |

|---|---|---|

| Rhizoctonia solani | High | Disruption of cell membrane integrity |

| Phytophthora capsici | Moderate | Inhibition of ergosterol synthesis |

| Valsa mali | High | Cell wall disruption |

Trichlamide's effectiveness has been compared with other fungicides in various studies, demonstrating its potential as a viable alternative in integrated pest management strategies.

Case Studies

-

Field Trials on Crop Protection :

A study conducted on Arachis hypogaea (peanut) evaluated the effects of Trichlamide on soil pathogens. The results indicated a significant reduction in pathogen invasion and symptom development when treated with Trichlamide compared to untreated controls . -

Impact on Soil Microflora :

Another investigation assessed the long-term effects of Trichlamide on soil microbial communities. It was found that repeated applications could lead to an accumulation in upper soil layers, adversely affecting the diversity and functionality of beneficial soil microflora .

Comparative Analysis with Other Fungicides

Trichlamide shares structural similarities with other fungicides within the benzamide class. The following table compares Trichlamide with notable fungicides:

| Compound | Chemical Structure | Mechanism of Action | Efficacy Against Fungi |

|---|---|---|---|

| Trichlamide | C13H16Cl3NO3 | Disrupts ergosterol synthesis | High |

| Benomyl | C14H18N4O3S | Inhibits mitosis | Moderate |

| Chlorothalonil | C8Cl4N2 | Prevents spore germination | High |

| Fludioxonil | C12H10ClF2N3O3 | Inhibits protein synthesis | High |

This comparative analysis highlights Trichlamide's unique properties and its effectiveness against specific fungal species, making it a valuable tool in agricultural practices.

Environmental Impact

While Trichlamide is effective as a fungicide, its application raises concerns regarding environmental sustainability. Studies have shown that its use can lead to significant alterations in soil microbial activity, particularly affecting enzymes involved in cellulose decomposition and nutrient cycling . The impact on microbial communities can have lasting effects on soil health and fertility.

特性

IUPAC Name |

N-(1-butoxy-2,2,2-trichloroethyl)-2-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16Cl3NO3/c1-2-3-8-20-12(13(14,15)16)17-11(19)9-6-4-5-7-10(9)18/h4-7,12,18H,2-3,8H2,1H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHTFLYKPEGXOAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(C(Cl)(Cl)Cl)NC(=O)C1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16Cl3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00867877 | |

| Record name | N-(1-Butoxy-2,2,2-trichloroethyl)-2-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00867877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70193-21-4 | |

| Record name | Trichlamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70193-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trichlamide [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070193214 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(1-Butoxy-2,2,2-trichloroethyl)-2-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00867877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 70193-21-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is known about Trichlamide's mechanism of action against Plasmodiophora brassicae, the causative agent of clubroot disease?

A1: Research indicates Trichlamide effectively inhibits the development of Plasmodiophora brassicae. [] This fungicidal activity manifests as a reduction in root hair infection, hindering the formation of primary plasmodia, mature zoosporangia, and the release of zoospores. [] This ultimately leads to reduced club development and disease severity in plants. [] Further research suggests that Trichlamide might inhibit the germination of Plasmodiophora brassicae spores, contributing to its efficacy against clubroot. []

Q2: Beyond clubroot, what other fungal diseases can Trichlamide control?

A3: Trichlamide has shown promising activity against potato common scab caused by Streptomyces scabies. [] Both broadcast and ridge applications of Trichlamide dust significantly reduced disease incidence compared to untreated controls. [] These findings highlight Trichlamide's potential as a broad-spectrum fungicide.

Q3: Are there any studies exploring the effects of Trichlamide on soil microorganisms and processes?

A4: Research indicates that Trichlamide can impact cellulose degradation in soil, particularly under flooded conditions. [, ] Trichlamide completely inhibited cellulose degradation in both transitional and fully anaerobic flooded conditions. [] Further studies using cellulose sheets inserted into flooded soil revealed that Trichlamide's inhibitory effect on cellulose decomposition is likely linked to its impact on the microbial populations involved in this process. [] Specifically, Trichlamide appears to affect the colonization of cellulose by certain microorganisms, subsequently hindering the development of reductive conditions in flooded soil. [] This suggests that Trichlamide's impact extends beyond its target pathogen and can influence broader soil microbial ecology.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。